molecular formula C16H13ClFN3O2S B11057077 4-(3-chloro-4-fluorophenyl)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-(3-chloro-4-fluorophenyl)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11057077
M. Wt: 365.8 g/mol
InChI Key: TXDGUSUCEUSHBS-UHFFFAOYSA-N
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Description

4-(3-chloro-4-fluorophenyl)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloro-4-fluorophenyl)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Chlorofluorophenyl Group: This step involves the substitution reaction where a chlorofluorophenyl group is introduced to the triazole ring using suitable reagents and catalysts.

    Attachment of the Dimethoxyphenyl Group: The final step involves the coupling of the dimethoxyphenyl group to the triazole ring, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3-chloro-4-fluorophenyl)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorofluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and room temperature.

    Substitution: Amines, thiols, polar solvents like dimethyl sulfoxide (DMSO), and mild heating.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

4-(3-chloro-4-fluorophenyl)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(3-chloro-4-fluorophenyl)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, such as those involved in cell signaling, metabolism, or gene expression.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-chloro-4-fluorophenyl)-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of both chlorofluorophenyl and dimethoxyphenyl groups, which impart distinct chemical properties and potential biological activities. This combination of functional groups may enhance its reactivity and specificity in various applications compared to similar compounds.

Properties

Molecular Formula

C16H13ClFN3O2S

Molecular Weight

365.8 g/mol

IUPAC Name

4-(3-chloro-4-fluorophenyl)-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13ClFN3O2S/c1-22-13-6-3-9(7-14(13)23-2)15-19-20-16(24)21(15)10-4-5-12(18)11(17)8-10/h3-8H,1-2H3,(H,20,24)

InChI Key

TXDGUSUCEUSHBS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2C3=CC(=C(C=C3)F)Cl)OC

Origin of Product

United States

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